Ring-Inversion Barrier: 2,2,5,5-Tetramethylcyclohexanone vs. Cyclohexanone – Direct Head-to-Head Conformational Locking Data
Variable-temperature 1H NMR spectroscopy directly compared the ring-inversion barriers of 2,2,5,5-tetramethylcyclohexanone and the parent cyclohexanone. The target compound exhibits a barrier of 8.1 kcal/mol, whereas cyclohexanone has a barrier of less than 5 kcal/mol, representing a >62% increase in the energy required for conformational interconversion [1]. This measurement was performed in a single study under identical experimental conditions, establishing a true head-to-head comparison.
| Evidence Dimension | Ring-inversion barrier (free energy of activation, ΔG‡) |
|---|---|
| Target Compound Data | 8.1 kcal/mol |
| Comparator Or Baseline | Cyclohexanone (parent, unsubstituted): <5 kcal/mol |
| Quantified Difference | ΔΔG‡ > 3.1 kcal/mol (>62% higher barrier) |
| Conditions | Variable-temperature 1H NMR spectroscopy; J. Chem. Soc. D, 1970 |
Why This Matters
This quantifies that 2,2,5,5-tetramethylcyclohexanone is conformationally locked compared to cyclohexanone, directly affecting stereochemical outcomes in asymmetric synthesis and making it the preferred substrate when rigid transition states are required.
- [1] Bernard, M.; St-Jacques, M. The barrier to ring inversion in 2,2,5,5-tetramethylcyclohexanone. J. Chem. Soc. D, 1970, 1097. DOI: 10.1039/C29700001097 View Source
